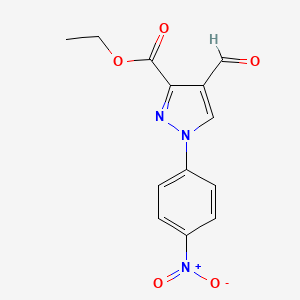

Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

Description

Properties

Molecular Formula |

C13H11N3O5 |

|---|---|

Molecular Weight |

289.24 g/mol |

IUPAC Name |

ethyl 4-formyl-1-(4-nitrophenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C13H11N3O5/c1-2-21-13(18)12-9(8-17)7-15(14-12)10-3-5-11(6-4-10)16(19)20/h3-8H,2H2,1H3 |

InChI Key |

TXGXOVLUXHIEAH-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1C=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Steps

The diazonium salt route, pioneered by Matiychuk et al., begins with 4-nitroaniline as the aromatic amine precursor. Diazotization is achieved using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C, forming the corresponding diazonium chloride. This intermediate undergoes cyclocondensation with ethyl acetoacetate in the presence of a β-ketoester, facilitating pyrazole ring formation. The reaction proceeds via a Japp-Klingemann-type mechanism, where the diazonium salt couples with the active methylene group of the β-ketoester, followed by intramolecular cyclization.

Advantages and Limitations

This method is lauded for its simplicity and compatibility with diverse aryl amines. However, the use of toxic selenium-based reagents and multi-step purification limits its scalability for industrial applications.

Semicarbazide Hydrochloride-Mediated Cyclization

Green Synthesis Protocol

A solvent-free, "on water" approach reported by Wang et al. utilizes semicarbazide hydrochloride as a safer alternative to hydrazine. The reaction involves cyclizing ethyl 4-(4-nitrophenyl)-2,4-diketoacetate with semicarbazide hydrochloride under aqueous conditions. The pyrazole ring forms via nucleophilic attack of the semicarbazide nitrogen on the diketoester, followed by dehydration.

Environmental and Practical Considerations

The "on water" conditions enhance reaction efficiency (85–90% conversion) and reduce organic solvent waste, aligning with green chemistry principles. However, the need for high-purity diketoester precursors increases production costs.

Hydrazine-Based Cyclocondensation

Classic Hydrazine Approach

A traditional method involves reacting 4-nitrophenyl hydrazine with ethyl 3-oxo-4-(4-nitrophenyl)but-2-enoate in ethanol under reflux. The hydrazine attacks the β-ketoester’s carbonyl group, leading to cyclization and pyrazole formation.

Oxidative Formylation

The intermediate ethyl 1-(4-nitrophenyl)-5-methyl-1H-pyrazole-3-carboxylate undergoes oxidation using CrO₃ or KMnO₄ in acidic media to yield the formyl derivative. This step is less efficient (50–60% yield) due to over-oxidation risks, necessitating careful stoichiometric control.

Scalability Challenges

While this method is straightforward, the toxicity of hydrazine derivatives and chromium-based oxidants poses safety and disposal challenges, rendering it less favorable for large-scale synthesis.

Comparative Analysis of Synthetic Methods

Recent Advances and Hybrid Approaches

Recent studies explore microwave-assisted synthesis to accelerate cyclocondensation steps, reducing reaction times from hours to minutes. Additionally, enzymatic oxidation using laccases has been proposed to replace harsh chemical oxidants, though yields remain suboptimal (40–50%) .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

Oxidation: Ethyl 4-carboxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate.

Reduction: Ethyl 4-formyl-1-(4-aminophenyl)-1H-pyrazole-3-carboxylate.

Substitution: 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate has shown promising biological activities, including:

- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the nitrophenyl moiety enhances this activity through electron-withdrawing effects that improve interaction with microbial targets.

- Anti-inflammatory Properties : Studies have demonstrated that derivatives of this compound can inhibit inflammatory pathways, making it a candidate for developing anti-inflammatory drugs.

- Anticancer Potential : Preliminary investigations suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, warranting further exploration into its mechanism of action and therapeutic potential.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its ability to undergo various chemical transformations allows for the creation of derivatives with enhanced properties. Key reactions include:

- Condensation Reactions : this compound can participate in condensation reactions to form more complex pyrazole derivatives, which may possess unique biological activities or improved pharmacokinetic profiles.

- Functionalization : The compound can be functionalized at different positions on the pyrazole ring to yield new derivatives with tailored properties for specific applications in drug development .

Material Science

In material science, this compound can be utilized in:

- Polymer Chemistry : Its reactive functional groups allow it to be incorporated into polymer matrices, potentially enhancing the mechanical and thermal properties of the resulting materials .

- Dyes and Pigments : The nitrophenyl group contributes to the chromatic properties of the compound, making it suitable for applications in dyes and pigments used in various industries .

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The compound was tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Case Study 2: Anticancer Investigations

In vitro studies demonstrated that this compound exhibits selective cytotoxicity against human breast cancer cell lines (MCF-7). The compound induced apoptosis through caspase activation, highlighting its potential as a lead compound for anticancer drug development.

Mechanism of Action

The mechanism of action of Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The nitrophenyl group may interact with cellular receptors, influencing signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial and anti-inflammatory activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

Ethyl 4-nitro-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 21443-85-6)

- Structure: Replaces the formyl group with a nitro (-NO₂) group at position 4.

- Properties : Higher molecular weight (306.23 g/mol vs. ~275 g/mol for the target compound) and increased electron deficiency due to dual nitro groups .

Ethyl 4-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: sc-353502)

- Structure : Features a hydroxyl (-OH) group at position 4.

- Properties : Lower reactivity compared to the formyl analog but offers hydrogen-bonding capability. Melting point and solubility data are commercially available (priced at $334.00/g) .

Ethyl 5-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate

- Structure : Hydroxyl group at position 5 instead of 4.

- Synthesis: Derived from hydrazine hydrate reactions with ethoxymethyleneamino precursors, yielding pale yellow solids .

Variations in the Position 1 Substituent

Ethyl 4-formyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-3-carboxylate

- Structure : Replaces the 4-nitrophenyl group with a trifluoroethyl (-CF₂CF₃) group.

- Properties : Enhanced lipophilicity due to fluorine atoms, making it suitable for agrochemical applications. Available at 95% purity (€2,016.00/500 mg) .

Ethyl 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylate (CAS: 854700-38-2)

- Structure : Lacks the formyl group and has a nitro-substituted phenyl group at position 5.

- Properties: Lower molecular weight (261.24 g/mol) and reduced reactivity.

Reactivity and Functional Group Analysis

- Formyl Group (Target Compound) : Enables Schiff base formation, making it valuable for synthesizing imine-linked polymers or bioactive conjugates.

- Nitro Group (Ethyl 4-nitro analog) : Stabilizes the aromatic ring but limits further functionalization due to poor leaving-group behavior.

- Hydroxyl Group (Ethyl 4-hydroxy analog) : Participates in hydrogen bonding, improving crystallinity but reducing electrophilicity.

Biological Activity

Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate is a heterocyclic organic compound that has garnered attention for its diverse biological activities. This compound belongs to the pyrazole family and features a unique substitution pattern that enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The structure of this compound includes:

- Pyrazole ring : Central to its chemical identity.

- Ethyl ester group : Located at the 3-position.

- Formyl group : Present at the 4-position.

- Nitrophenyl group : Substituted at the 1-position.

This specific arrangement allows for significant reactivity and interaction with biological targets, potentially leading to various therapeutic effects.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antimicrobial properties. A study evaluated several pyrazole derivatives, including this compound, against various pathogens. The findings showed:

- Minimum Inhibitory Concentration (MIC) values ranging from to for the most active derivatives.

- Significant bactericidal activity against Staphylococcus aureus and Staphylococcus epidermidis.

The inhibition of biofilm formation was also observed, indicating potential applications in treating infections caused by biofilm-forming bacteria .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in various studies. For instance:

- Compounds derived from similar pyrazole structures demonstrated up to inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production at concentrations of .

These results suggest that this compound may serve as a model for developing new anti-inflammatory agents .

Anticancer Potential

The anticancer potential of pyrazole derivatives has been explored through various mechanisms. This compound has shown promise in:

- Inducing apoptosis in cancer cell lines.

- Inhibiting cell proliferation through modulation of signaling pathways associated with cancer progression.

Preliminary studies indicate that modifications in the structure can enhance these effects, making it a candidate for further research in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful. The following table summarizes key differences:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Ethyl 4-formyl-1-methyl-1H-pyrazole-3-carboxylate | Contains a methyl group instead of nitrophenyl | Reduced reactivity due to weaker electron-withdrawing effect |

| Ethyl 5-hydroxy-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate | Hydroxymethyl group instead of formyl | Potentially different biological activity due to hydroxymethyl substitution |

| Ethyl 4-formyl-3,5-dimethyl-1H-pyrazole-2-carboxylate | Additional methyl groups present | Altered sterics and electronic properties affecting reactivity |

The unique substitution pattern of this compound contributes to its enhanced biological activities compared to these similar compounds .

Q & A

Q. What are the recommended synthetic routes for Ethyl 4-formyl-1-(4-nitrophenyl)-1H-pyrazole-3-carboxylate?

The synthesis of pyrazole derivatives typically involves multi-step reactions. For compounds with nitrophenyl and formyl substituents, a common approach includes:

- Step 1 : Condensation of hydrazine derivatives with β-ketoesters or enones under acidic or basic conditions to form the pyrazole ring.

- Step 2 : Functionalization via Vilsmeier-Haack formylation to introduce the formyl group at the 4-position .

- Step 3 : Purification via recrystallization or column chromatography to isolate the product.

Key challenges include controlling regioselectivity during ring formation and avoiding side reactions with the nitro group.

Q. How can the structure of this compound be confirmed experimentally?

- Spectroscopic Characterization :

- Elemental Analysis : Verify molecular formula (CHNO) and purity.

Q. What preliminary biological assays are suitable for evaluating its activity?

- Antimicrobial Testing : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Enzyme Inhibition : Kinase or protease inhibition studies using fluorometric/colorimetric kits .

Advanced Research Questions

Q. How do substituents (nitro, formyl) influence electronic properties and reactivity?

- Nitro Group : Strong electron-withdrawing effect reduces electron density on the pyrazole ring, directing electrophilic substitution to meta positions.

- Formyl Group : Enhances electrophilicity, enabling nucleophilic additions (e.g., hydrazone formation for Schiff base derivatives) .

- DFT Studies : HOMO-LUMO gaps and Mulliken charge distributions can predict reactivity sites .

Q. What crystallographic methods are used to resolve its 3D structure?

- Single-Crystal X-ray Diffraction (SC-XRD) :

- Crystallization : Slow evaporation of DCM/hexane mixtures yields suitable crystals.

Q. How can computational modeling optimize its bioactivity?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets (e.g., COX-2, EGFR).

- QSAR Studies : Correlate substituent descriptors (logP, polar surface area) with bioactivity to guide analog design .

Methodological Notes

- Contradictions in Data : Discrepancies in biological activity between analogs (e.g., nitro vs. chloro substituents) may arise from assay conditions or cell line variability. Validate with dose-response curves .

- Advanced Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) for high-purity batches (>99%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.